3-Iodo-2-methylbenzonitrile

Description

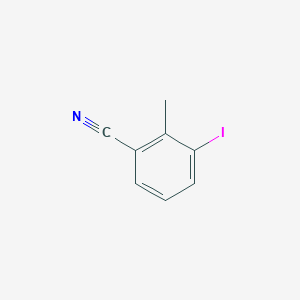

3-Iodo-2-methylbenzonitrile (CAS: 52107-66-1) is an aromatic nitrile derivative featuring an iodine atom at the 3-position and a methyl group at the 2-position of the benzene ring. This compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-280371, $41.00/2 g) . Its molecular formula is C₈H₆IN, with a molecular weight of 257.05 g/mol. The iodine substituent confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

3-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXMRTOKVFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630517 | |

| Record name | 3-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-66-1 | |

| Record name | 3-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-methylbenzonitrile can be synthesized through various methods. One common method involves the iodination of 2-methylbenzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as periodic acid, in the presence of sulfuric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 20°C to 118°C for about 6 hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Various substituted benzonitriles.

Coupling: Biaryl compounds.

Reduction: 2-methyl-3-iodobenzylamine.

Scientific Research Applications

3-Iodo-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-2-methylbenzonitrile largely depends on its chemical reactivity. The iodine atom and nitrile group are key functional groups that participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or serve as a site for further functionalization. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Iodo-2-methylbenzonitrile (CAS: 52107-68-3)

- Structure : Iodo at 5-position , methyl at 2-position .

- Molecular Weight : Identical (257.05 g/mol).

- Key Differences: The shift of iodine from the 3- to 5-position alters electronic effects.

3-Iodo-5-methylbenzonitrile (CAS: 52107-71-8)

- Structure : Iodo at 3-position , methyl at 5-position .

- Molecular Weight : 257.05 g/mol.

- Key Differences : The methyl group at the 5-position introduces a meta-directing effect, which could influence regioselectivity in electrophilic aromatic substitution reactions compared to the ortho-methyl group in 3-iodo-2-methylbenzonitrile .

Substituent Variants

3-Iodobenzonitrile (CAS not specified)

- Molecular Weight : 229.01 g/mol.

- However, the lack of a methyl substituent may reduce stability in acidic or oxidizing conditions compared to this compound .

3-Isopropoxy-2-methoxy-6-methylbenzonitrile (CAS: 1260522-90-4)

- Structure : Isopropoxy at 3-position , methoxy at 2-position , methyl at 6-position .

- Molecular Weight : 205.26 g/mol.

- Key Differences : The presence of alkoxy groups (isopropoxy, methoxy) enhances electron-donating effects, which may reduce reactivity in nucleophilic substitutions compared to the electron-withdrawing nitrile group in this compound. This compound is primarily used in agrochemical synthesis .

Functional Group Analogs

3-Iodo-2-methylbenzotrifluoride (CAS: sc-322555)

- Structure : Trifluoromethyl group replaces nitrile.

- Molecular Weight : 300.03 g/mol.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, similar to nitrile, but its bulkier size may hinder access to catalytic sites in cross-coupling reactions. Priced significantly higher ($1,821.00/25 g), suggesting specialized applications .

3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS: 1040052-47-8)

- Structure: Amino-methyl branch at 3-position.

- Molecular Weight : 202.30 g/mol.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, making this compound more suitable for pharmaceutical targeting (e.g., kinase inhibitors) compared to the inert nitrile group in this compound .

Data Table: Structural and Commercial Comparison

Biological Activity

3-Iodo-2-methylbenzonitrile (CAS Number: 52107-66-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and implications for drug development, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a nitrile group attached to a methyl-substituted benzene ring. The structural formula can be represented as follows:

This configuration influences its reactivity and interaction with biological systems, particularly in metabolic pathways.

1. Metabolic Pathway Interactions

Research indicates that this compound may inhibit the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests that the compound could alter the metabolism of co-administered drugs, potentially leading to increased toxicity or altered therapeutic effects. Further studies are necessary to elucidate the full scope of these interactions.

2. Pharmacological Effects

In vitro studies have demonstrated that compounds containing similar structural motifs exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The benzonitrile core has been linked to activity against adenosine receptors, which are involved in numerous physiological processes including immune response and cancer progression .

Case Study: Dual A2A/A2B Adenosine Receptor Antagonists

A study explored the design and synthesis of dual A2A/A2B receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile scaffold. The findings revealed that compounds derived from this structure exhibited significant inhibitory activity against both receptors, with one compound showing an IC50 value of 14.12 nM against A2B receptors . This highlights the potential for this compound derivatives in cancer immunotherapy.

Table: Comparative IC50 Values of Related Compounds

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| 7f | A2A | 24.04 |

| 7i | A2B | 14.12 |

| AB928 | A2A | 2.754 |

| AB928 | A2B | 25.23 |

The data indicates that modifications to the benzonitrile structure can enhance receptor selectivity and potency, suggesting avenues for further exploration of this compound derivatives .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Similar compounds have shown irritant properties towards skin and eyes, indicating potential hazards upon exposure . Therefore, any therapeutic applications must ensure a thorough assessment of safety and tolerability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.